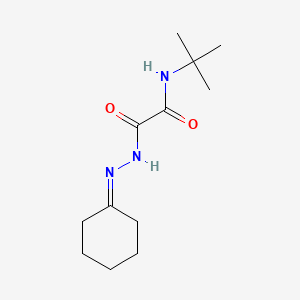![molecular formula C22H17ClN2O2S B4883059 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B4883059.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCA is a synthetic compound that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BCA involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and apoptosis. BCA has been shown to inhibit the activity of the enzyme Akt, which is involved in cell survival and proliferation. BCA also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation. BCA has also been shown to induce apoptosis by activating the caspase-3 pathway.
Biochemical and Physiological Effects
BCA has various biochemical and physiological effects on the body. BCA has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BCA also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. BCA has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BCA in lab experiments is its ability to inhibit cell proliferation and induce apoptosis. This makes it an ideal compound for studying the mechanisms of cell growth and differentiation. BCA also has neuroprotective effects, which make it an ideal compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using BCA in lab experiments is its potential toxicity. BCA has been shown to have cytotoxic effects on some cell lines, which makes it important to determine the optimal concentration for each experiment.
Orientations Futures
There are several future directions for research on BCA. One area of research is the development of more efficient synthesis methods for BCA. Another area of research is the identification of its targets and signaling pathways in various diseases. Further research is also needed to determine the optimal dosage and concentration of BCA for different cell lines and animal models. Finally, the potential use of BCA as a therapeutic agent for various diseases should be explored further.
Conclusion
In conclusion, BCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of BCA involves the reaction of 4-chlorophenoxyacetic acid with 2-amino-4-methylbenzenethiol in the presence of thionyl chloride to form BCA. BCA has been extensively studied for its potential applications in cancer research and neurodegenerative diseases. The mechanism of action of BCA involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and apoptosis. BCA has various biochemical and physiological effects on the body, and its advantages and limitations for lab experiments should be considered. Finally, future directions for research on BCA include the development of more efficient synthesis methods, identification of its targets and signaling pathways, determination of optimal dosage and concentration, and exploration of its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BCA involves the reaction of 4-chlorophenoxyacetic acid with 2-amino-4-methylbenzenethiol in the presence of thionyl chloride to form 4-(2-methyl-4-aminothiazol-5-yl)-2-chlorophenol. The resulting compound is then reacted with 4-chlorophenacyl chloride in the presence of a base to form BCA. The overall synthesis method is shown below:
Applications De Recherche Scientifique
BCA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BCA is in the field of cancer research. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. BCA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. BCA has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-12-15(22-25-19-4-2-3-5-20(19)28-22)6-11-18(14)24-21(26)13-27-17-9-7-16(23)8-10-17/h2-12H,13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJWAUBNZJLCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![3-({4-[(3-iodobenzylidene)amino]phenyl}imino)-2-phenyl-1-indanone](/img/structure/B4883002.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-3-(methylthio)propanamide](/img/structure/B4883044.png)

![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4883079.png)